Neurokinin A (4-10), nle(10)-

Description

Properties

IUPAC Name |

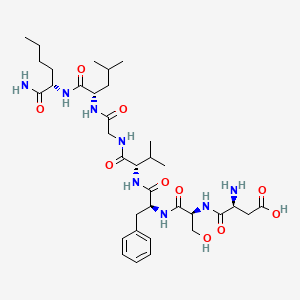

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMRFLAHRMRHGI-WTWMNNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911878 | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-33-7 | |

| Record name | Neurokinin A (4-10), nle(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neurokinin A (4-10), Nle(10)-

This guide provides a comprehensive technical overview of the mechanism of action of Neurokinin A (4-10), Nle(10)-, a selective tachykinin NK2 receptor agonist. It is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin signaling and related therapeutic areas.

Introduction: Understanding Neurokinin A (4-10), Nle(10)- in the Context of Tachykinin Signaling

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are key players in a multitude of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[2] Neurokinin A (4-10), Nle(10)- is a synthetic, truncated analog of NKA. This heptapeptide fragment has been modified with a norleucine (Nle) substitution for methionine at position 10. This modification confers enhanced selectivity for the NK2 receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.[3]

The primary and most well-documented action of Neurokinin A (4-10), Nle(10)- is the induction of smooth muscle contraction, an effect observed in various tissues including the colon, bladder, and airways.[4][5] This pro-contractile activity has spurred investigations into its potential therapeutic applications, particularly in conditions characterized by smooth muscle hypomotility. A thorough understanding of its mechanism of action at the molecular and cellular levels is paramount for advancing such research.

The Target: The Tachykinin NK2 Receptor

The tachykinin NK2 receptor, encoded by the TACR2 gene, is a class A GPCR characterized by seven transmembrane helices connected by alternating intracellular and extracellular loops. The binding of agonists like Neurokinin A (4-10), Nle(10)- to the NK2 receptor initiates a cascade of intracellular signaling events.

Recent cryo-electron microscopy studies of the NK2 receptor in complex with Neurokinin A have provided significant insights into the agonist binding pocket.[6][7] The C-terminal region of NKA, which is conserved across tachykinins, inserts into the transmembrane core of the receptor.[6] Specific interactions between amino acid residues of the agonist and the receptor dictate binding affinity and selectivity. For instance, the C-terminal amide of NKA forms a hydrogen bond with a tyrosine residue in transmembrane helix 6 of the NK2 receptor, an interaction that is crucial for receptor activation.[5] Structure-activity relationship studies have underscored the importance of specific residues within the NKA (4-10) sequence for both binding and functional activity.[8][9]

Mechanism of Action: From Receptor Binding to Cellular Response

The binding of Neurokinin A (4-10), Nle(10)- to the NK2 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[2][7] This initiates a well-defined signaling cascade that culminates in a physiological response.

Primary Signaling Pathway: Gq/11 - PLC - IP3/DAG - Ca2+

The canonical signaling pathway activated by the NK2 receptor is the Gq/11 pathway. This cascade can be dissected into the following key steps:

-

G-protein Activation: Upon agonist binding, the NK2 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the activity of phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rapid increase in intracellular calcium is a hallmark of NK2 receptor activation and a key trigger for smooth muscle contraction.

-

Protein Kinase C (PKC) Activation: DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane where it, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[11] PKC, in turn, phosphorylates a variety of downstream targets, contributing to the sustained cellular response.

Putative Downstream Signaling: The MAPK/ERK Pathway

While the Gq/PLC/Ca2+ pathway is the primary signaling axis, evidence suggests that GPCRs, including tachykinin receptors, can also engage other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[12][13] Activation of the MAPK/ERK pathway is a common downstream event following GPCR stimulation and is typically involved in regulating gene expression, cell proliferation, and differentiation.[3] Although direct evidence for Neurokinin A (4-10), Nle(10)- activating the MAPK/ERK pathway via the NK2 receptor is still emerging, studies on the closely related NK1 receptor have demonstrated NKA-induced ERK1/2 activation.[12]

The proposed mechanism for MAPK/ERK activation downstream of the NK2 receptor likely involves PKC, which can activate the Ras/Raf/MEK/ERK cascade.

Quantitative Pharmacology of Neurokinin A Analogs

The affinity and potency of Neurokinin A (4-10), Nle(10)- and related peptides at tachykinin receptors have been quantified using various in vitro assays. The following table summarizes key pharmacological data.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Neurokinin A (NKA) | Human NK2 | Binding (Ki) | 8.3 | [3] | |

| Human NK2 | Functional (EC50, Ca2+) | 1.8 | [3] | ||

| Human NK1 | Binding (Ki) | 166 | [3] | ||

| Human NK1 | Functional (EC50, Ca2+) | 1.8 | [3] | ||

| [Nle10]-NKA(4-10) | Human NK2 | Functional (EC50) | 3.7 | [1] | |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | Binding (Ki) | 1.1 | [3] | |

| Human NK2 | Functional (EC50, Ca2+) | 0.4 | [3] | ||

| Human NK1 | Binding (Ki) | 741 | [3] | ||

| Human NK1 | Functional (EC50, Ca2+) | 42 | [3] | ||

| [β-Ala8]-NKA(4-10) | Human NK2 | Functional (EC50, cAMP) | 0.9 | [3] | |

| Human NK1 | Functional (EC50, cAMP) | 220 | [3] |

Experimental Protocols for Studying the Mechanism of Action

A comprehensive understanding of the mechanism of action of Neurokinin A (4-10), Nle(10)- relies on a suite of well-established experimental techniques. The following section provides detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Neurokinin A (4-10), Nle(10)- for the NK2 receptor. It involves the use of a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.

Materials:

-

CHO cells stably expressing the human NK2 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Radioligand: [125I]-NKA

-

Unlabeled Neurokinin A (for non-specific binding determination)

-

Test compound: Neurokinin A (4-10), Nle(10)-

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

GF/C filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-hNK2R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [125I]-NKA (typically at or below its Kd value) to each well.

-

Add increasing concentrations of the unlabeled test compound (Neurokinin A (4-10), Nle(10)-).

-

To determine non-specific binding, add a high concentration of unlabeled Neurokinin A to a separate set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation, providing a measure of the agonist's potency (EC50).

Materials:

-

CHO cells stably expressing the human NK2 receptor

-

Cell culture medium and reagents

-

96-well black, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound: Neurokinin A (4-10), Nle(10)-

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating:

-

Seed CHO-hNK2R cells into 96-well black, clear-bottom plates and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Prepare a loading solution of Fluo-4 AM in assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add increasing concentrations of Neurokinin A (4-10), Nle(10)- to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 100 seconds). The excitation/emission wavelengths for Fluo-4 are typically around 490/525 nm.[15]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a key second messenger in the NK2 receptor signaling pathway. The HTRF IP-One assay is a commonly used method.

Materials:

-

CHO cells stably expressing the human NK2 receptor

-

Cell culture medium and reagents

-

384-well white cell culture plates

-

HTRF IP-One Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

-

Stimulation buffer containing lithium chloride (LiCl)

-

Test compound: Neurokinin A (4-10), Nle(10)-

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating and Stimulation:

-

Seed CHO-hNK2R cells into a 384-well plate and culture overnight.

-

Remove the culture medium and add the stimulation buffer containing LiCl (to inhibit IP1 degradation) and increasing concentrations of Neurokinin A (4-10), Nle(10)-.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[16]

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

-

Incubate at room temperature for 1 hour to allow for cell lysis and the competitive immunoassay to reach equilibrium.[16]

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor emission / donor emission).

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio as a function of the logarithm of the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

Neurokinin A (4-10), Nle(10)- is a potent and selective agonist of the tachykinin NK2 receptor. Its mechanism of action is primarily mediated through the Gq/11 signaling pathway, leading to the generation of IP3 and DAG, a subsequent rise in intracellular calcium, and the activation of PKC. This cascade of events ultimately results in cellular responses such as smooth muscle contraction. Further investigation into the role of downstream pathways like the MAPK/ERK cascade will provide a more complete understanding of the multifaceted signaling capabilities of the NK2 receptor and its agonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of Neurokinin A (4-10), Nle(10)- and its therapeutic potential.

References

-

Warner, F. J., et al. (2002). Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function. Biochemical Pharmacology, 63(12), 2181-6. [Link]

-

BluSense Diagnostics. Neurokinin A (4-10). [Link]

-

Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 63(12), 2181-6. [Link]

-

Yin, W., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 774-777. [Link]

-

Rupniak, N. M., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS One, 13(10), e0205894. [Link]

-

Sun, J., Ramnath, R. D., & Bhatia, M. (2008). Neurokinin A engages neurokinin-1 receptor to induce NF-κB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways. American Journal of Physiology-Cell Physiology, 295(3), C779-C790. [Link]

-

Van der Veken, P., et al. (2023). Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. Journal of Biological Chemistry, 299(6), 104778. [Link]

-

Yin, W., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 774-777. [Link]

-

Sjöström, E., et al. (2023). Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry, 299(12), 105423. [Link]

-

Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 63(12), 2181-6. [Link]

-

Tassi, I., et al. (2008). NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion. Blood, 112(10), 4109-4116. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Ho, S. K., et al. (2001). The First de Novo-Designed Antagonists of the Human NK2 Receptor. Journal of Medicinal Chemistry, 44(15), 2419-2422. [Link]

-

Trinquet, E., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. Tachykinin receptor 2. [Link]

-

Gembitsky, D. S., et al. (1999). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. Journal of Medicinal Chemistry, 42(15), 2881-2886. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]

-

BMG LABTECH. (2006). HTRF IP-One assay performed on the PHERAstar FS microplate reader. [Link]

-

BindingDB. [125I]DOI Radioligand Binding Assay. [Link]

-

IUPHAR Guide to IMMUNOPHARMACOLOGY. NK2 receptor. [Link]

-

Steinhoff, M. S., et al. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological Reviews, 94(1), 265-301. [Link]

-

Wikipedia. MAPK/ERK pathway. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Tassi, I., et al. (2008). NK cell-activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion. Blood, 112(10), 4109-4116. [Link]

-

Buck, S. H., et al. (1991). Characterization of a tachykinin peptide NK2 receptor transfected into murine fibroblast B82 cells. Proceedings of the National Academy of Sciences, 88(18), 7998-8002. [Link]

-

Tassi, I., et al. (2008). Protein Kinase C-θ (PKC-θ) in Natural Killer Cell Function and Anti-Tumor Immunity. Frontiers in Immunology, 9, 2314. [Link]

-

Li, A., et al. (2023). Whole-cell radioligand binding for receptor internalization. protocols.io. [Link]

-

Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. [Link]

Sources

- 1. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration [mdpi.com]

- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topological analysis of the complex formed between neurokinin A and the NK2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. Assay in Summary_ki [ww.w.bindingdb.org]

- 15. content.abcam.com [content.abcam.com]

- 16. bmglabtech.com [bmglabtech.com]

A Technical Guide to [Nle¹⁰]-Neurokinin A (4-10): A Potent and Selective NK₂ Receptor Agonist

Abstract

This technical guide provides an in-depth examination of the synthetic peptide fragment [Nle¹⁰]-Neurokinin A (4-10), a potent and selective agonist for the tachykinin NK₂ receptor. We delve into the molecular rationale for its design, present its receptor binding affinity and selectivity profile, and offer detailed, field-proven protocols for its characterization. This document is intended for researchers, pharmacologists, and drug development professionals engaged in the study of tachykinin signaling and the development of novel therapeutics targeting the NK₂ receptor. Methodologies for radioligand binding assays and functional characterization are detailed, supported by diagrams and authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Tachykinin System and the Rationale for [Nle¹⁰]-NKA(4-10)

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a critical role in a wide array of physiological processes, including smooth muscle contraction, inflammation, and nociception. These peptides exert their effects by activating three distinct G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃, with preferential, but not exclusive, affinity of SP for NK₁, NKA for NK₂, and NKB for NK₃.

Neurokinin A is a decapeptide that demonstrates a high affinity for the NK₂ receptor. The C-terminal heptapeptide fragment, NKA(4-10), has been identified as the minimum sequence required for retaining high-affinity binding and functional activity at the NK₂ receptor. A significant challenge in working with native NKA and its fragments is the presence of a methionine residue at position 10 (Met¹⁰). This residue is highly susceptible to oxidation, which can lead to a dramatic loss of biological activity, creating inconsistencies in experimental results.

To overcome this limitation, the stable analog [Nle¹⁰]-Neurokinin A (4-10) was developed. In this analog, the oxidation-prone methionine is replaced by its isosteric, non-oxidizable analog, norleucine (Nle). This substitution preserves the side chain's steric and hydrophobic properties while significantly enhancing the peptide's chemical stability, making it a more reliable tool for pharmacological research.

Receptor Binding Affinity and Selectivity Profile

The defining characteristic of a valuable research tool is its specific interaction with the intended target. [Nle¹⁰]-NKA(4-10) is distinguished by its high affinity for the human NK₂ receptor and its pronounced selectivity over the NK₁ and NK₃ receptor subtypes.

Quantitative analysis from competitive binding assays, typically performed using cell lines stably expressing a single human tachykinin receptor subtype (e.g., CHO or HEK293 cells), provides the inhibition constant (Ki). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand, serving as a direct measure of binding affinity.

Table 1: Tachykinin Receptor Binding Profile of [Nle¹⁰]-NKA(4-10)

| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity Ratio (NK₁/NK₂) | Selectivity Ratio (NK₃/NK₂) |

|---|---|---|---|---|

| Human NK₂ | [¹²⁵I]NKA | ~0.5 - 1.5 | - | - |

| Human NK₁ | [³H]Substance P | >1000 | >650-fold | - |

| Human NK₃ | [³H]Senktide | >1000 | - | >650-fold |

Note: The Kᵢ values are approximate and can vary based on experimental conditions, such as cell line, membrane preparation, and radioligand used. Data synthesized from multiple pharmacological characterizations.

Experimental Methodologies: A Practical Guide

The characterization of [Nle¹⁰]-NKA(4-10) relies on two primary experimental approaches: radioligand binding assays to determine affinity and selectivity, and functional assays to confirm its agonist activity.

Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the Kᵢ value of [Nle¹⁰]-NKA(4-10) at the human NK₂ receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.

Causality Behind Choices:

-

Cell Line: CHO-K1 cells are a robust and widely used platform for stably expressing recombinant GPCRs. They provide a clean background with no endogenous tachykinin receptors.

-

Radioligand: [¹²⁵I]-labeled Neurokinin A is a high-affinity radioligand for the NK₂ receptor, enabling sensitive detection of competitive binding.

-

Non-Specific Binding: A high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled NKA) is used to define non-specific binding, ensuring that the measured signal is only from the radioligand bound to the NK₂ receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human NK₂ receptor to ~90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA with protease inhibitors).

-

Homogenize the cell suspension using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL Bacitracin) and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of 1 µM unlabeled NKA for non-specific binding (NSB) wells.

-

Add 50 µL of serially diluted [Nle¹⁰]-NKA(4-10) (the competitor ligand) at concentrations ranging from 10⁻¹² M to 10⁻⁶ M.

-

Add 50 µL of the radioligand, [¹²⁵I]-NKA, at a final concentration equal to its Kₔ value (~0.1 nM).

-

Add 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

-

Harvesting and Detection:

-

Rapidly filter the reaction mixture through a GF/B glass fiber filter plate, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the NSB CPM from all other values.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand, [Nle¹⁰]-NKA(4-10).

-

Fit the data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Diagram 1: Workflow for Competitive Radioligand Binding Assay

Caption: A flowchart illustrating the key stages of a competitive radioligand binding assay.

Protocol: Functional Agonist Characterization (Calcium Mobilization)

This protocol measures the ability of [Nle¹⁰]-NKA(4-10) to act as an agonist by quantifying the increase in intracellular calcium ([Ca²⁺]ᵢ) following NK₂ receptor activation.

Causality Behind Choices:

-

Signaling Pathway: The NK₂ receptor is primarily coupled to the Gαq/11 protein. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This Ca²⁺ flux is a robust and direct measure of receptor activation.

-

Fluorescent Dye: Fluo-4 AM is a cell-permeable dye that becomes fluorescent upon binding to free calcium. The increase in fluorescence intensity is directly proportional to the increase in [Ca²⁺]ᵢ.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate HEK293 cells stably expressing the human NK₂ receptor in a black, clear-bottom 96-well plate.

-

Grow cells overnight to form a monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid inhibits dye leakage from the cells).

-

Remove the cell culture medium and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Assay Execution:

-

Wash the cells twice with 100 µL of assay buffer (HBSS with HEPES and probenecid) to remove extracellular dye.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.

-

Establish a baseline fluorescence reading for 15-20 seconds.

-

Automatically inject 50 µL of [Nle¹⁰]-NKA(4-10) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak response.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response minus the baseline reading.

-

Plot the response against the log concentration of [Nle¹⁰]-NKA(4-10).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

-

NK₂ Receptor Signaling Pathway

Activation of the NK₂ receptor by an agonist like [Nle¹⁰]-NKA(4-10) initiates a well-defined intracellular signaling cascade, as depicted below.

Diagram 2: NK₂ Receptor Gq-Coupled Signaling Pathway

Caption: The canonical Gq-protein coupled signaling cascade initiated by NK₂ receptor activation.

Conclusion

[Nle¹⁰]-Neurokinin A (4-10) serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the tachykinin NK₂ receptor. Its enhanced chemical stability due to the norleucine substitution, combined with its high binding affinity and excellent selectivity, ensures reliable and reproducible results. The standardized protocols provided in this guide for binding and functional assays offer a robust framework for its characterization and for the screening of novel compounds targeting the NK₂ receptor system.

References

-

Title: The Tachykinin Receptors Source: The IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Structure-activity studies on neurokinin A Source: Neuropeptides URL: [Link]

-

Title: Pharmacological characterization of the novel non-peptide tachykinin NK2 receptor antagonist SR 48968 Source: British Journal of Pharmacology URL: [Link]

-

Title: Pharmacological profile of a new potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor, SR 48968 Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Biochemical and pharmacological characterization of the human tachykinin NK-2 receptor Source: Life Sciences URL: [Link]

-

Title: TACR2 tachykinin receptor 2 Source: National Center for Biotechnology Information (NCBI) Gene URL: [Link]

An In-Depth Technical Guide to the Structure-Activity Relationship of [Nle¹⁰]-Neurokinin A (4-10)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the potent and selective Neurokinin-2 (NK₂) receptor agonist, [Nle¹⁰]-Neurokinin A (4-10). We will delve into the foundational principles of its design, the critical role of specific amino acid residues, and the detailed experimental methodologies required to elucidate its pharmacological profile. This document is intended to serve as a practical resource for scientists engaged in neuropeptide research and the development of novel therapeutics targeting the tachykinin system.

Introduction: The Significance of Neurokinin A and the Quest for Selectivity

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a key player in a multitude of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Its biological effects are primarily mediated through the activation of three distinct G protein-coupled receptors (GPCRs): NK₁, NK₂, and NK₃, with a preferential affinity for the NK₂ receptor.[2] The full-length NKA decapeptide has the sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂.[3]

Early research identified the C-terminal fragment, NKA (4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂), as retaining the essential pharmacophore for NK₂ receptor activation.[4] However, both the full-length peptide and this fragment are susceptible to oxidation at the Met¹⁰ residue, leading to reduced potency and stability. This metabolic liability spurred the rational design of analogs with improved characteristics.

The substitution of Methionine at position 10 with Norleucine (Nle), an isosteric, non-oxidizable amino acid, proved to be a pivotal modification. The resulting peptide, [Nle¹⁰]-NKA(4-10), not only exhibits enhanced stability but also a more selective profile for the NK₂ receptor over the NK₁ receptor.[5][6] This enhanced selectivity is crucial for developing therapeutic agents with fewer off-target effects. Understanding the SAR of this core fragment is therefore fundamental to the design of more potent and specific NK₂ receptor modulators.

The Core Structure-Activity Relationship: Key Residues and Their Functional Roles

Systematic analysis of [Nle¹⁰]-NKA(4-10) has revealed the critical contributions of specific amino acid side chains to its binding affinity and functional potency at the human NK₂ receptor. Alanine scanning and other substitution studies have provided a detailed map of the peptide's interaction with the receptor.[7]

Key Findings from SAR Studies:

-

Phenylalanine at Position 6 (Phe⁶): This aromatic residue is paramount for receptor binding and activation. Substitution of Phe⁶ with L-Alanine results in a dramatic, several thousand-fold decrease in binding affinity.[7] This suggests a crucial hydrophobic or π-π stacking interaction between the phenyl ring and a complementary pocket within the NK₂ receptor. The size and planarity of this aromatic side chain are critical, while its electronic properties appear to be less important.[8][9]

-

Valine at Position 7 (Val⁷): The aliphatic side chain of Val⁷ is also important for high-affinity binding and agonist activity. Its replacement with L-Alanine leads to a significant reduction in both binding and functional potency.[7]

-

Leucine at Position 9 (Leu⁹): Similar to Val⁷, the bulky hydrophobic side chain of Leu⁹ contributes significantly to the overall affinity of the peptide for the NK₂ receptor.[7]

-

Aspartic Acid at Position 4 (Asp⁴): The acidic side chain of Asp⁴ plays a notable role in agonist activity. Its substitution with L-Alanine results in a considerable loss of binding affinity.[7]

-

Positions 5 and 8 (Ser⁵ and Gly⁸): These positions are more tolerant to substitution, indicating a less critical role in direct receptor interaction.[7] For instance, the substitution of Gly⁸ with β-Alanine has been shown to enhance selectivity for the NK₂ receptor.[5]

-

Chirality: The stereochemistry of the amino acids is vital. Replacement of L-amino acids with their D-enantiomers, particularly at positions 6 and 7, drastically reduces both binding affinity and functional potency, highlighting the precise three-dimensional complementarity required for receptor activation.[7]

These findings underscore that the pharmacophore of [Nle¹⁰]-NKA(4-10) is largely defined by the hydrophobic and aromatic residues in the C-terminal half of the peptide, with the N-terminal Asp⁴ also playing a key role.

Experimental Workflows for SAR Determination

A robust SAR study relies on a systematic and iterative process of analog design, synthesis, and pharmacological evaluation. The following sections provide detailed, field-proven protocols for the key experimental workflows.

Peptide Synthesis, Purification, and Characterization

The synthesis of [Nle¹⁰]-NKA(4-10) and its analogs is most efficiently achieved using solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.[5][7]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring Coupling Efficiency: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. A negative test (yellow beads) indicates the absence of free primary amines.[10]

-

Iterative Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Leu⁹, Gly⁸, Val⁷, Phe⁶, Ser⁵, Asp⁴).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

-

Peptide Precipitation and Lyophilization: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification and Characterization:

The crude peptide must be purified to homogeneity before pharmacological testing.

-

Purification: Utilize preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.[3][11]

-

Characterization: Confirm the purity of the collected fractions using analytical RP-HPLC.[12] Verify the identity of the purified peptide by determining its molecular weight using mass spectrometry (MS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[11][12]

Caption: Workflow for the synthesis and purification of NKA analogs.

Radioligand Binding Assays for Affinity Determination (Kᵢ)

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of unlabeled peptide analogs for the NK₂ receptor.[13] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: NK₂ Receptor Competitive Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK₂ receptor (e.g., CHO cells).[14][15] Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following components to each well:

-

Cell membrane preparation.

-

A fixed concentration of a suitable radioligand, such as [¹²⁵I]-NKA, typically at or below its Kₔ value.[14][15]

-

A range of concentrations of the unlabeled test peptide analog.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled, potent NK₂ ligand.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filtermat. The membranes with bound radioligand are trapped on the filter.[13][16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

-

Functional Assays for Potency and Efficacy (EC₅₀)

Functional assays are essential to determine whether a ligand that binds to the receptor also activates it (agonist), blocks it (antagonist), or has no effect. The NK₂ receptor is known to couple to the Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[17][18] Therefore, a calcium mobilization assay is a direct and robust method to measure the functional potency (EC₅₀) of NKA analogs.[17][19]

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the human NK₂ receptor (e.g., CHO or HEK293 cells) in a 96-well or 384-well black, clear-bottom plate and grow to confluence.[20]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate the plate at 37°C to allow for dye uptake and de-esterification.[20][21]

-

Compound Addition: Prepare serial dilutions of the peptide analogs. Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR) to add the peptide analogs to the wells while simultaneously monitoring the fluorescence signal.[17]

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence intensity.[21]

-

Data Analysis:

-

The change in fluorescence intensity is directly proportional to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

-

Data Presentation and Interpretation

The quantitative data obtained from binding and functional assays should be systematically organized to facilitate comparison and interpretation.

Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of [Nle¹⁰]-NKA(4-10) Analogs at the Human NK₂ and NK₁ Receptors

| Compound | Sequence (4-10) | NK₂ Kᵢ (nM) | NK₁ Kᵢ (nM) | NK₁/NK₂ Kᵢ Ratio | NK₂ EC₅₀ (nM) (Ca²⁺) | NK₁ EC₅₀ (nM) (Ca²⁺) | NK₁/NK₂ EC₅₀ Ratio |

| NKA | Asp-Ser-Phe-Val-Gly-Leu-Met | 2.1 | 42 | 20 | 0.9 | 0.9 | 1 |

| [Nle¹⁰]-NKA(4-10) | Asp-Ser-Phe-Val-Gly-Leu-Nle | 1.1 | 213 | 194 | 0.5 | 37 | 74 |

| [β-Ala⁸]-NKA(4-10) | Asp-Ser-Phe-Val-β-Ala -Leu-Met | 1.9 | 240 | 126 | 0.4 | 22 | 54 |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Asp-Lys -Phe-Val-Gly-MeLeu -Nle | 0.8 | 539 | 674 | 0.3 | 32 | 105 |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Asp-Arg -Phe-Val-Gly-MeLeu -Nle | 1.2 | 673 | 561 | 0.6 | 42 | 70 |

Data adapted from Rupniak et al., 2018.[14][15]

Interpretation of the Data:

The selectivity ratio (Kᵢ ratio or EC₅₀ ratio) is a critical parameter in drug development. A higher ratio indicates greater selectivity for the target receptor (NK₂) over the off-target receptor (NK₁). The data in Table 1 clearly demonstrates that substitutions at positions 5, 8, 9, and 10 can significantly enhance the selectivity of the NKA(4-10) scaffold for the NK₂ receptor.[14][15] For example, the combination of Lys⁵, MeLeu⁹, and Nle¹⁰ results in a compound with a 674-fold higher affinity for the NK₂ receptor compared to the NK₁ receptor.[14]

NK₂ Receptor Signaling Pathway

The binding of an agonist like [Nle¹⁰]-NKA(4-10) to the NK₂ receptor initiates a cascade of intracellular events that ultimately lead to a physiological response.

Caption: The canonical Gαq-mediated signaling pathway of the NK₂ receptor.

Upon agonist binding, the NK₂ receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11.[18] The activated Gα subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[17] This rapid increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, most notably the contraction of smooth muscle.[2]

Conclusion and Future Directions

The structure-activity relationship of [Nle¹⁰]-NKA(4-10) provides a classic example of rational peptide drug design. By understanding the roles of individual amino acid residues, researchers have been able to develop highly potent and selective NK₂ receptor agonists with improved metabolic stability. The experimental workflows detailed in this guide represent the core methodologies required to further probe the SAR of this important class of neuropeptides.

Future research in this area will likely focus on:

-

Introducing conformational constraints: Incorporating non-natural amino acids or cyclizing the peptide backbone to lock it into a bioactive conformation could lead to even higher affinity and selectivity.

-

Developing biased agonists: These are ligands that preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin pathways), which could lead to therapeutics with more refined and desirable effects.

-

Exploring peptide-small molecule hybrids: Combining the specificity of the peptide pharmacophore with the favorable pharmacokinetic properties of small molecules is a promising strategy for the development of orally bioavailable NK₂ receptor modulators.

This in-depth technical guide serves as a foundational resource to empower researchers, scientists, and drug development professionals in their efforts to design and characterize the next generation of tachykinin receptor-targeted therapeutics.

References

-

Warner, F. J., et al. (2001). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. British Journal of Pharmacology, 133(7), 1095–1102. [Link]

-

Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE, 13(10), e0205894. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Maggi, C. A., et al. (1990). Structure-activity studies of neurokinin A. Naunyn-Schmiedeberg's Archives of Pharmacology, 341(3), 254-259. [Link]

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

-

Wikipedia contributors. (2023, December 29). Neurokinin A. In Wikipedia, The Free Encyclopedia. [Link]

-

Gembitsky, D. S., et al. (2003). Importance of the Aromatic Residue at Position 6 of [Nle10]Neurokinin A(4−10) for Binding to the NK-2 Receptor and Receptor Activation. Journal of Medicinal Chemistry, 46(15), 3249–3252. [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE, 13(10), e0205894. [Link]

-

Maggi, C. A. (1991). Structure-activity studies on neurokinin A. Peptides, 12(4), 887-899. [Link]

-

Gembitsky, D. S., et al. (2003). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. ChEMBL. [Link]

-

Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PubMed. [Link]

-

Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Rupniak, N. M. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PubMed. [Link]

-

Okragly, A. J., et al. (2006). Structure-activity studies on neuropeptide S: identification of the amino acid residues crucial for receptor activation. Journal of Biological Chemistry, 281(27), 18687-18695. [Link]

-

Woszczek, G., & Cieslewicz, G. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Agilent Technologies. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

-

Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Pharmaceutical Technology. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]

-

Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Pharmaceutical Technology. [Link]

-

Aguiar, C. A., et al. (2022). Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

ChEMBL. (n.d.). Document Report Card for CHEMBL1148858. [Link]

-

Zhou, Y., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Cell Research, 32(8), 773–776. [Link]

-

Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacademy. [Link]

-

Yeboah, F., Guo, H., & Bill, A. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. JoVE. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mutagenesis studies of neuropeptide S identify a suitable peptide tracer for neuropeptide S receptor binding studies and peptides selectively activating the I(107) variant of human neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. digital.csic.es [digital.csic.es]

- 11. agilent.com [agilent.com]

- 12. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved ligand-binding- and signaling-competent human NK2R yields in yeast using a chimera with the rat NK2R C-terminus enable NK2R-G protein signaling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. agilent.com [agilent.com]

Central nervous system effects of Neurokinin A (4-10), Nle(10)- administration

The following technical guide details the central nervous system (CNS) effects, pharmacological profile, and experimental utility of Neurokinin A (4-10), [Nle¹⁰]- .

Executive Summary

Compound Identity: [Nle¹⁰]-Neurokinin A (4-10) is a truncated, synthetic analogue of the mammalian tachykinin Neurokinin A (NKA).[1][2][3] Primary Mechanism: It functions as a highly selective, high-affinity agonist for the Tachykinin NK₂ receptor . Key Modification: The substitution of Methionine (Met) at position 10 with Norleucine (Nle) enhances oxidative stability and receptor selectivity without altering the peptide's fundamental bioactivity. CNS Profile: Unlike NK₁ (Substance P) and NK₃ (Neurokinin B) agonists, [Nle¹⁰]-NKA(4-10) exhibits a distinct CNS profile characterized by specific brainstem modulation (respiratory depression) and spinal autonomic regulation (micturition/defecation reflexes), while notably lacking the broad psychomotor activation (e.g., "wet dog shakes") associated with other tachykinins.

Pharmacological Profile & Structure-Activity Relationship (SAR)

Chemical Structure

-

Sequence: Asp-Ser-Phe-Val-Gly-Leu-Nle-NH₂

-

Modification Significance:

-

N-terminal Truncation (4-10): Removes the N-terminal region of native NKA, which is susceptible to rapid enzymatic degradation, focusing the pharmacophore on the C-terminal receptor-binding domain.

-

[Nle¹⁰] Substitution: Native Methionine is prone to oxidation to sulfoxide, which drastically reduces potency. Norleucine is isosteric with Methionine but oxidation-resistant, ensuring consistent experimental results.

-

Receptor Selectivity

[Nle¹⁰]-NKA(4-10) is a critical pharmacological tool for distinguishing NK₂-mediated effects from NK₁/NK₃ pathways.

| Receptor Subtype | Affinity ( | Functional Effect | Physiological Outcome |

| NK₂ | 0.5 - 2.0 nM | Full Agonist | Smooth muscle contraction, respiratory modulation |

| NK₁ | > 1000 nM | Negligible | Minimal hypotension/vasodilation |

| NK₃ | > 1000 nM | Negligible | No "wet dog shakes" or psychomotor excitation |

CNS Mechanisms of Action[4]

Intracellular Signaling Pathway

Upon binding to the G-protein coupled NK₂ receptor in CNS neurons (specifically in the Nucleus of the Solitary Tract and spinal dorsal horn), [Nle¹⁰]-NKA(4-10) activates the

Figure 1:

Specific CNS Effects

A. Brainstem: Respiratory Modulation

Microinjection of [Nle¹⁰]-NKA(4-10) into the Nucleus of the Solitary Tract (NTS) —a key integration center for cardiorespiratory reflexes—elicits a distinct respiratory phenotype:

-

Effect: Bradypnea (marked slowing of respiratory frequency) accompanied by an increase in Tidal Volume (

). -

Mechanism: Direct depolarization of NK₂-expressing inspiratory neurons in the NTS.

-

Differentiation: This contrasts with NK₁ agonists (Substance P), which typically increase frequency without affecting tidal volume to the same extent.

B. Spinal Cord: Autonomic Reflexes

While often categorized as "peripheral," the micturition and defecation reflexes are centrally coordinated via lumbosacral spinal circuits.

-

Intrathecal Administration: Direct application to the spinal cord facilitates the micturition reflex , overcoming spinal shock in models of spinal cord injury (SCI).

-

Mechanism: Potentiation of efferent parasympathetic drive to the bladder detrusor muscle and inhibition of urethral sphincter tone.

C. Limbic System: The "Negative" Control

A crucial aspect of [Nle¹⁰]-NKA(4-10) pharmacology is what it does not do.

-

Anxiety/Locomotion: Unlike NK₃ agonists (e.g., Senktide) which induce profound anxiety-like behaviors and locomotor agitation, intracerebroventricular (ICV) administration of [Nle¹⁰]-NKA(4-10) does not induce hyperlocomotion, grooming, or "wet dog shakes" in gerbils or rats.

-

Utility: This lack of psychomotor activation makes it an ideal control compound to prove that a behavior is not mediated by NK₂ receptors.

Experimental Methodologies

Peptide Preparation & Handling

-

Solubility: Dissolve lyophilized peptide in sterile, endotoxin-free water or 0.9% saline.

-

Stock Solution: 1 mM stock (stored at -20°C in aliquots). Avoid repeated freeze-thaw cycles.

-

Vehicle: For CNS microinjection, use artificial cerebrospinal fluid (aCSF) to maintain ionic balance.

Protocol: Intracerebroventricular (ICV) Administration (Rat)

This protocol allows for the assessment of central behavioral effects.

-

Stereotaxic Surgery: Anesthetize rat (Isoflurane 2-3%). Implant a 22-gauge guide cannula targeting the lateral ventricle (Coords: AP -0.8 mm, L +1.5 mm, DV -3.5 mm from Bregma).

-

Recovery: Allow 5-7 days for post-operative recovery.

-

Administration:

-

Insert a 28-gauge internal injector extending 1 mm beyond the guide.

-

Infuse 0.1 - 1.0 nmol of [Nle¹⁰]-NKA(4-10) in a volume of 2-5 µL over 60 seconds.

-

Leave injector in place for 60 seconds to prevent backflow.

-

-

Behavioral Scoring:

Protocol: Intrathecal Injection for Nociception/Reflex

-

Catheterization: Insert a PE-10 polyethylene catheter through the atlanto-occipital membrane to the lumbar enlargement (L4-L6 level).

-

Dosing: Administer 0.1 - 10 µg of peptide followed by a 10 µL saline flush.

-

Readout (Cystometry):

-

Connect a bladder catheter to a pressure transducer.

-

Measure Voiding Efficiency and Inter-contraction Interval .

-

Expected Result: Increased bladder contraction amplitude and frequency (prokinetic effect).

-

Workflow Visualization

Figure 2: Experimental workflow for assessing CNS effects of [Nle¹⁰]-NKA(4-10).

References

-

Structure-Activity Relationships of Neurokinin A (4-10) at the Human Tachykinin NK2 Receptor. Warner FJ, Miller RC, Burcher E. (2002).[5][6] Biochemical Pharmacology.

-

Respiratory Actions of Tachykinins in the Nucleus of the Solitary Tract: Effect of Neonatal Capsaicin Pretreatment. Mazzone SB, Geraghty DP. (2000). British Journal of Pharmacology.

-

Affinity, Potency, Efficacy, and Selectivity of Neurokinin A Analogs at Human Recombinant NK2 and NK1 Receptors. Rupniak NMJ, et al. (2018). PLOS ONE.

-

Tachykinin NK3 Receptor Involvement in Anxiety. Teixeira RM, et al. (1999).[7] Neuropeptides.

-

Pharmacodynamic Evaluation of [Lys5, MeLeu9, Nle10]-NKA(4–10) Prokinetic Effects on Bladder and Colon Activity. Kullmann FA, et al.[3][8] (2017).[1][9] Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hayar.net [hayar.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tachykinin NK(3)receptor involvement in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oxfordre.com [oxfordre.com]

- 9. tachykinin nk3 receptor: Topics by Science.gov [science.gov]

Methodological & Application

Application Note: Characterizing Ligand-Receptor Interactions with Neurokinin A (4-10), Nle(10)- at the Human Tachykinin NK2 Receptor

Abstract

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Neurokinin A (4-10), Nle(10)- for the human tachykinin NK2 receptor. This assay is a cornerstone for researchers in pharmacology and drug development investigating the therapeutic potential of NK2 receptor modulators. The protocol outlines the principles of the assay, step-by-step procedures for execution, and methods for data analysis to derive critical parameters such as the inhibition constant (Ki).

Introduction: The Tachykinin System and the NK2 Receptor

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor, the focus of this protocol, is predominantly expressed in peripheral tissues, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by the endogenous ligand NKA is implicated in smooth muscle contraction, inflammation, and nociception.[1][2] Consequently, the NK2 receptor has emerged as a significant therapeutic target for conditions such as irritable bowel syndrome, asthma, and overactive bladder.[2]

Neurokinin A (4-10) is a C-terminal heptapeptide fragment of NKA that retains high affinity and agonist activity at the NK2 receptor.[3][4] The substitution of the methionine residue at position 10 with norleucine (Nle) enhances the peptide's stability by preventing oxidation, a common issue with methionine-containing peptides.[5] This modification makes Neurokinin A (4-10), Nle(10)- a valuable tool for reliably probing the NK2 receptor in vitro.

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[6][7][8] This protocol details a competitive binding assay, where the unlabeled test ligand, Neurokinin A (4-10), Nle(10)-, competes with a radiolabeled ligand for binding to the NK2 receptor. The extent of this competition allows for the determination of the test ligand's affinity.

Principle of the Competitive Binding Assay

A competitive binding assay measures the ability of an unlabeled compound (the "competitor," in this case, Neurokinin A (4-10), Nle(10)-) to displace a radiolabeled ligand ("tracer") from its receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand and receptor preparation with varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to the receptor.

The data from this experiment are used to generate a dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.

Diagram 1: Principle of Competitive Radioligand Binding

Caption: Competitive binding of radioligand and competitor to the NK2 receptor.

Materials and Reagents

Biological Materials

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human tachykinin NK2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Neurokinin A (4-10), Nle(10)-: Lyophilized powder.

-

Radioligand: A high-affinity radiolabeled NK2 receptor ligand, such as [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity NK2 receptor ligand (e.g., GR 64349) to determine non-specific binding.

Buffers and Solutions

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with your microplate reader.

Equipment

-

96-well microplates (low-binding).

-

Microplate shaker.

-

Incubator.

-

Microplate harvester with glass fiber filters.

-

Liquid scintillation counter or a microplate reader with scintillation counting capabilities.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Detailed Experimental Protocol

Preparation of Reagents

-

Assay Buffer Preparation: Prepare a sufficient volume of the assay buffer and keep it on ice.

-

Neurokinin A (4-10), Nle(10)- Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

-

Serial Dilutions of Competitor: On the day of the experiment, prepare a series of dilutions of the Neurokinin A (4-10), Nle(10)- stock solution in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Radioligand Working Solution: Dilute the radioligand stock solution in the assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the NK2 receptor. This information is typically provided by the manufacturer or can be determined through saturation binding experiments.

-

Receptor Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes gently using a Dounce homogenizer or by passing them through a fine-gauge needle to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in the assay buffer to a final concentration that will provide a sufficient signal-to-noise ratio. The optimal concentration should be determined empirically.

Assay Procedure

The following steps should be performed in a 96-well microplate format. It is crucial to set up triplicate wells for each condition: total binding, non-specific binding, and each concentration of the competitor.

-

Plate Setup:

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration non-radiolabeled NK2 ligand.

-

Competitor Wells: Add 50 µL of the corresponding serial dilution of Neurokinin A (4-10), Nle(10)-.

-

-

Add Radioligand: Add 50 µL of the radioligand working solution to all wells.

-

Add Receptor Membranes: Add 100 µL of the diluted receptor membrane preparation to all wells. The final assay volume in each well will be 200 µL.

-

Incubation: Seal the plate and incubate at room temperature for a predetermined time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments (typically 60-120 minutes). Gentle shaking during incubation can facilitate the binding reaction.

Diagram 2: Experimental Workflow for the Receptor Binding Assay

Caption: Step-by-step workflow of the competitive radioligand binding assay.

Separation of Bound and Free Ligand

-

Harvesting: After incubation, rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying: Dry the filter mats completely, either at room temperature or in a low-heat oven.

Quantification

-

Scintillation Counting: Place the dried filter mats into scintillation vials or a compatible microplate, add the scintillation cocktail, and measure the radioactivity in a liquid scintillation counter or microplate reader.

Data Analysis

-

Calculate Specific Binding:

-

Average the counts per minute (CPM) for the triplicate wells of each condition.

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Calculate the percentage of specific binding for each concentration of Neurokinin A (4-10), Nle(10)- using the following formula: % Specific Binding = [(CPM at competitor concentration - NSB CPM) / (Total Binding CPM - NSB CPM)] x 100

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

-

Determine IC50:

-

Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Table 1: Example Data from a Competitive Binding Assay

| [NKA (4-10), Nle(10)-] (M) | Log [Competitor] | % Specific Binding |

| 1.00E-11 | -11.0 | 98.5 |

| 1.00E-10 | -10.0 | 95.2 |

| 1.00E-09 | -9.0 | 80.1 |

| 1.00E-08 | -8.0 | 52.3 |

| 1.00E-07 | -7.0 | 20.7 |

| 1.00E-06 | -6.0 | 5.4 |

| 1.00E-05 | -5.0 | 1.2 |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, several quality control measures are essential:

-

Signal Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal window.

-

Data Reproducibility: The assay should be repeated on multiple occasions to ensure the consistency of the derived IC50 and Ki values.

-

Positive Control: Include a known NK2 receptor antagonist or agonist with a well-characterized affinity as a positive control in each experiment to validate the assay performance.

-

Ligand Depletion: Ensure that the concentration of the receptor in the assay is low enough to avoid significant depletion of the radioligand, which can affect the accuracy of the Ki determination.[6]

Conclusion

This application note provides a comprehensive and robust protocol for conducting a competitive radioligand binding assay to determine the affinity of Neurokinin A (4-10), Nle(10)- for the human NK2 receptor. By adhering to the principles and procedures outlined, researchers can obtain high-quality, reproducible data that is critical for the characterization of novel compounds targeting the tachykinin system and for advancing the development of new therapeutics.

References

-

SBL-OPNK-1, et al. (2021). Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. MDPI. Retrieved from [Link]

-